1-(3-Fluoro-4-methylphenyl)pentan-1-amine
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Overview
Description
1-(3-Fluoro-4-methylphenyl)pentan-1-amine is an organic compound with the molecular formula C12H18FN It is a derivative of phenylpentanamine, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-methylphenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde and pentan-1-amine.
Condensation Reaction: The aldehyde group of 3-fluoro-4-methylbenzaldehyde reacts with pentan-1-amine in the presence of a reducing agent like sodium borohydride to form the corresponding amine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-methylphenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a catalyst like palladium on carbon.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Fluoro-4-methylphenyl)pentan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)pentan-1-amine: Similar structure but with the fluorine atom at the 4-position.
1-(3-Methylphenyl)pentan-1-amine: Similar structure but without the fluorine atom.
1-(3-Fluoro-4-methylphenyl)butan-1-amine: Similar structure but with a shorter carbon chain.
Uniqueness
1-(3-Fluoro-4-methylphenyl)pentan-1-amine is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C12H18FN |
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Molecular Weight |
195.28 g/mol |
IUPAC Name |
1-(3-fluoro-4-methylphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H18FN/c1-3-4-5-12(14)10-7-6-9(2)11(13)8-10/h6-8,12H,3-5,14H2,1-2H3 |
InChI Key |
OCYXRXJLROJZSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC(=C(C=C1)C)F)N |
Origin of Product |
United States |
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